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Compound of Interest

Compound Name: 1,3-Butanediamine, (R)-

Cat. No.: B15185268

Technical Guide: (R)-1,3-Butanediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical
properties of (R)-1,3-Butanediamine, a chiral diamine with significant applications in organic
synthesis and pharmaceutical development. This document details its known characteristics,
experimental protocols for its synthesis, and its role as a versatile chemical building block.

Core Physical and Chemical Properties

(R)-1,3-Butanediamine, with the CAS number 44391-42-6, is a chiral organic compound.[1]
While many reported physical properties do not distinguish between the enantiomers, the
following tables summarize the available data for 1,3-butanediamine, with specific notations for
the (R)-enantiomer where available.

Table 1: Physical Properties of 1,3-Butanediamine
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Property Value Source
Colorless liquid or solid

Appearance (2]
(temperature dependent)

Molecular Formula CaH12N2 [1]

Molecular Weight 88.15 g/mol [1]

Boiling Point Approx. 118 °C - 147 °C [2][3]

) ] Approx. -50 °C to 1.63 °C

Melting Point ) [2][3]

(estimate)
) Approx. 0.861 - 0.87 g/cm3 at

Density [21[3]
20 °C

Solubility Soluble in water [2]

Table 2: Chemical and Computational Data for (R)-1,3-Butanediamine
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Property Value Source

IUPAC Name (3R)-butane-1,3-diamine [1]

SMILES C--INVALID-LINK--N [1]
INChl=1S/C4H12N2/c1-4(6)2-

InChl 3-5/h4H,2-3,5- [1]
6H2,1H3/t4-/m1/s1

CAS Number 44391-42-6 [1]

XLogP3 -0.9 [1]

Hydrogen Bond Donor Count 2 [1]

Hydrogen Bond Acceptor

ydrog p 5 [1]
Count
Rotatable Bond Count 2 [1]

Exact Mass

88.100048391 Da

[1]

Topological Polar Surface Area

52 A2

[1]

Spectroscopic Data

Detailed experimental spectral data for the pure (R)-enantiomer is not widely published. The
following represents typical spectral data for 1,3-butanediamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 13C NMR: A predicted 3C NMR spectrum in D20 shows peaks corresponding to the different
carbon environments in the molecule. The carbon attached to the chiral center and the
terminal methyl carbon are expected to have distinct chemical shifts.

¢ H NMR: The proton NMR spectrum is expected to show signals for the methyl, methylene,
and amine protons, with coupling patterns that reflect their neighboring protons.

Infrared (IR) Spectroscopy
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A vapor phase IR spectrum of 1,3-butanediamine would likely show characteristic peaks for N-
H stretching of the primary amine groups in the region of 3300-3500 cm~1, C-H stretching from
the alkyl chain around 2850-2960 cm~1, and N-H bending vibrations around 1590-1650 cm~1.

Mass Spectrometry (MS)

The electron ionization mass spectrum of 1,3-butanediamine is expected to show a molecular
ion peak (M*) at m/z = 88, corresponding to the molecular weight of the compound.
Fragmentation patterns would likely involve the loss of amine and alkyl fragments.

Experimental Protocols: Asymmetric Synthesis

The enantioselective synthesis of chiral 1,3-diamines is a topic of significant interest in organic
chemistry. One established strategy involves the diastereoselective reduction of a chiral
precursor. Below is a generalized experimental protocol for the synthesis of a chiral 1,3-
diamine, which can be adapted for the preparation of (R)-1,3-butanediamine.

General Protocol for the Asymmetric Synthesis of a Chiral 1,3-Diamine via Diastereoselective
Reduction

This protocol is based on the general principles of asymmetric synthesis of 1,3-diamines.
Step 1: Synthesis of a Chiral N-sulfinyl Imine Precursor

» To a solution of a suitable 3-aminonitrile or 3-ketonitrile in an appropriate solvent (e.g., THF,
CH2Cl2), add a chiral auxiliary such as (R)-tert-butanesulfinamide.

» The condensation reaction is typically promoted by a dehydrating agent (e.g., Ti(OEt)a,
CuSO0s4) to drive the formation of the N-sulfinyl imine.

» The reaction mixture is stirred at room temperature or with gentle heating until the starting
material is consumed, as monitored by thin-layer chromatography (TLC).

» Upon completion, the reaction is quenched, and the product is extracted and purified by
column chromatography.

Step 2: Diastereoselective Reduction of the N-sulfinyl Imine
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e The purified chiral N-sulfinyl imine is dissolved in an appropriate solvent (e.g., THF, diethyl
ether) and cooled to a low temperature (e.g., -78 °C).

e Areducing agent (e.g., NaBHa4, L-Selectride®) is added portion-wise to the solution. The
choice of reducing agent can influence the diastereoselectivity of the reaction.

e The reaction is stirred at low temperature for a specified period and then allowed to warm to
room temperature.

e The reaction is quenched, and the resulting sulfinamide is extracted and purified.

Step 3: Cleavage of the Chiral Auxiliary

o The chiral sulfinamide is dissolved in a suitable solvent (e.g., methanol, dioxane).

e An acidic solution (e.g., HCI in dioxane) is added to cleave the N-S bond.

e The reaction mixture is stirred at room temperature until the cleavage is complete.

e The solvent is removed under reduced pressure, and the resulting crude diamine salt is
neutralized with a base (e.g., NaOH solution) and extracted with an organic solvent.

e The final product, (R)-1,3-butanediamine, is purified by distillation or chromatography.

Step 1: Imine Formation Step 2: Diastereoselective Reduction Step 3: Auxiliary Cleavage

((R)—te[?;in:l:?nm"e + ' gondensatlozg‘g:: 4>‘ Chiral N-sulfinyl Imme}H Chiral Sulhnam\de}H{(e‘;clgltc:‘(il‘e;‘l/:f:ne))_p((R).1,3-Bu1anedlamine)

Reduction with
Reducing Agent
(e.g., NaBH4)
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Asymmetric Synthesis Workflow

Applications in Drug Development and Asymmetric
Synthesis
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Chiral diamines are crucial building blocks in the synthesis of pharmaceuticals and other
biologically active molecules. Their stereochemistry often plays a critical role in the efficacy and
selectivity of the final compound.

(R)-1,3-Butanediamine as a Chiral Ligand and Building Block

The two amine groups of (R)-1,3-butanediamine can act as a bidentate ligand, coordinating
with metal centers to form chiral catalysts for asymmetric synthesis. These catalysts are
employed to produce enantiomerically pure compounds, which is a vital aspect of modern drug
development.

The diamine moiety is a common structural feature in many pharmaceutical agents. While
specific drugs containing (R)-1,3-butanediamine as a core component are not extensively
documented in publicly available literature, its structural motif is relevant to compounds that
interact with biological targets such as G-protein coupled receptors and enzymes. The precise
spatial arrangement of the amino groups in the (R)-enantiomer can lead to specific interactions
with the chiral environment of a receptor or enzyme active site.

The general role of chiral diamines in drug development can be visualized as a logical
progression from a chiral building block to a final, biologically active molecule.
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Role in Drug Development

Safety and Handling

1,3-Butanediamine is considered a corrosive substance and can cause skin and eye irritation.
It is also harmful if inhaled or swallowed. Appropriate personal protective equipment (PPE),

including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.
Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer
to the Material Safety Data Sheet (MSDS) provided by the supplier.

This guide provides a summary of the available technical information for (R)-1,3-
Butanediamine. Further research into specific applications and experimental conditions is
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recommended for scientists and developers working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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